molecular formula C9H7F2NO4 B1587067 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one CAS No. 82419-32-7

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

Cat. No. B1587067
CAS RN: 82419-32-7
M. Wt: 231.15 g/mol
InChI Key: ZJVPAAJHCJMGGL-UHFFFAOYSA-N
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Description

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one is a chemical compound with the empirical formula C9H7F2NO4 . It has a molecular weight of 231.15 . The structure of this compound can be represented by the SMILES string CC(=O)COC1=C(C=CC(F)=C1F)N+[O-] .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string 1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3 . This indicates that the molecule consists of a propan-2-one group attached to a 2,3-difluoro-6-nitrophenoxy group.


Physical And Chemical Properties Analysis

This compound is a solid compound . More detailed physical and chemical properties are not available in the web search results.

Safety and Hazards

According to the safety information provided by Sigma-Aldrich, 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one is classified under GHS06, indicating that it is toxic if swallowed (H301). In case of ingestion, it is advised to immediately call a poison center or doctor (P301 + P310) .

properties

IUPAC Name

1-(2,3-difluoro-6-nitrophenoxy)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVPAAJHCJMGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=C(C=CC(=C1F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361478
Record name 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82419-32-7
Record name 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.8 g of 2,3-difluoro-6-nitrophenol, 5.0 g of monochloroacetone, 8.0 g of potassium carbonate and 0.8 g of potassium iodide were added to 100 ml of acetone and the mixture was refluxed for 4 hours. After the removal of insoluble material by filtration, the solvent was evaporated and the residue was distributed between chloroform and water. The chloroform layer was washed with water and was dried, then the solvent was evaporated. The residue was treated with n-hexane to provide 5.0 g of 2-acetonyloxy-3,4-difluoronitrobenzene as light yellow crystals with m.p. 61° C.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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